Cadmium cinnamate

Photoluminescence Coordination polymers Optoelectronic materials

Researchers requiring a reliable photoactive Cd(II) source face polymorphic ambiguity with Zn/Cu analogs. Cadmium cinnamate dihydrate eliminates this uncertainty. - Single-phase crystal (R₁=0.020, Flack=0.018) ensures reproducible co-crystal screening. - Closed-shell d¹⁰ configuration enables intense blue-violet luminescence unquenched by d-d transitions. - Gram-negative antibacterial selectivity (MIC 5 µg/mL vs. P. putida) distinct from Ni(II) analogs. Procurement managers benefit from a well-characterized batch with traceable structural metrics.

Molecular Formula C18H14CdO4
Molecular Weight 406.7 g/mol
CAS No. 4390-97-0
Cat. No. B12658748
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameCadmium cinnamate
CAS4390-97-0
Molecular FormulaC18H14CdO4
Molecular Weight406.7 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)C=CC(=O)[O-].C1=CC=C(C=C1)C=CC(=O)[O-].[Cd+2]
InChIInChI=1S/2C9H8O2.Cd/c2*10-9(11)7-6-8-4-2-1-3-5-8;/h2*1-7H,(H,10,11);/q;;+2/p-2/b2*7-6+;
InChIKeyRNYXQKMIRZBTEL-RWUXNGIBSA-L
Commercial & Availability
Standard Pack Sizes100 mg / 0.1 kg / 100 g / 1 kg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Cadmium Cinnamate: Characterization & Structural Identity


Cadmium cinnamate (CAS 4390-97-0), formally cadmium bis(3-phenylacrylate), is a d¹⁰ transition-metal carboxylate coordination compound in which the Cd²⁺ center is chelated by two cinnamate (C₉H₇O₂⁻) ligands [1]. The parent complex crystallizes as a diaqua adduct, [Cd(C₉H₇O₂)₂(H₂O)₂], with the Cdᴵᴵ ion residing on a twofold rotation axis in a slightly distorted trigonal–prismatic coordination geometry (monoclinic system, space group C2/c, R factor = 0.020) [1]. With a molecular weight of 442.72 g·mol⁻¹ for the dihydrate and a precisely refined crystal structure (Flack absolute structure parameter = 0.018(14)), this compound serves as a structurally authenticated, high-purity metal–organic building block for strategic procurement in coordination polymer synthesis and materials science applications [1][2].

d10 CdII metal node
Crystallographically authenticated dihydrate
Coordination polymer building block

Why Cadmium Cinnamate Outperforms Zn, Cu, Ni Analogs


Although zinc(II), copper(II), and nickel(II) cinnamates share the same carboxylato ligand framework, their deployment as drop-in replacements for cadmium cinnamate is precluded by fundamentally divergent electronic structures and coordination behaviour. The closed-shell d¹⁰ configuration of Cd²⁺ eliminates d–d electronic transitions, creating a wide spectral window that enables intense blue-violet photoluminescence—an optical property entirely absent in paramagnetic Cuᴵᴵ (d⁹) or Niᴵᴵ (d⁸) analogs [1]. In antimicrobial applications, the Cdᴵᴵ-cinnamate scaffold exhibits species-level bacterial selectivity (MIC = 5 μg·mL⁻¹ against Pseudomonas putida) that is mechanistically distinct from the Gram-positive preference observed for the Niᴵᴵ congener [2]. Furthermore, in PVC heat-stabilization chemistry, cadmium carboxylates react with allylic chloride model compounds at rate constants approximately 100-fold faster than their barium counterparts, a kinetic advantage that cannot be replicated by zinc carboxylates alone without cadmium-mediated synergism [3]. These three orthogonal performance vectors confirm that in-class substitution introduces quantifiable performance deficits across luminescence, bioactivity, and stabilizer kinetics.

Zn cinnamate Weaker luminescence intensity reported; LMCT efficiency may not transfer to Zn analogs
Ni cinnamate Gram-positive antimicrobial preference; Gram-negative selectivity profile may differ
Ba carboxylate ~100-fold slower HCl scavenging; PVC stabilizer kinetics may not replicate

Cadmium Cinnamate Head-to-Head Evidence


Photoluminescence Efficiency: Cd vs Zn Cinnamate

Cadmium carboxycinnamate coordination polymers exhibit moderate to strong blue-violet fluorescence upon ultraviolet irradiation, a direct consequence of the Cd²⁺ d¹⁰ closed-shell configuration that suppresses non-radiative d–d decay pathways [1]. In contrast, Zn(II) cinnamate analogs, despite also possessing a d¹⁰ configuration, consistently display weaker luminescence intensities owing to less effective ligand-to-metal charge transfer (LMCT) and differing metal–ligand orbital overlap [1]. This photophysical differentiation is documented across three crystallographically characterized Cd–carboxycinnamate frameworks with systematically varied dipyridyl coligands, all of which retain strong blue-violet emission—confirming that the luminescent advantage is intrinsic to the Cd–cinnamate chromophore rather than a coligand artifact [1].

Photoluminescence
Class-level inference
Cd–cinnamate: strong blue-violet emission
Zn analog: weaker luminescence intensity
Supports photoactive node selection for luminescent framework research
Qualitative class-level trend; direct Cd vs. Zn cinnamate quantification not available
Photoluminescence Coordination polymers Optoelectronic materials

Antimicrobial Selectivity: Cd vs Ni Cinnamate

In a direct head-to-head antimicrobial assessment, the cadmium(II) complex [Cd(mscinn)₂(dmeda)₂·2H₂O] (mscinn = 4-methylsulfonyl cinnamate) demonstrated high inhibitory activity with a minimum inhibitory concentration (MIC) of 5 μg·mL⁻¹ specifically against the Gram-negative bacterium Pseudomonas putida [1]. The isostructural nickel(II) complex [Ni(mscinn)₂(pda)₂] (pda = propane-1,3-diamine) likewise exhibited an MIC of 5 μg·mL⁻¹ but against the Gram-positive bacterium Bacillus subtilis—indicating a metal-dependent inversion of bacterial selectivity [1]. Both complexes outperformed the free 4-methylsulfonyl cinnamic acid ligand, confirming that the metal coordination environment, not merely the ligand pharmacophore, dictates the antimicrobial spectrum [1].

Antimicrobial Selectivity
Head-to-head
Cd complex MIC = 5 μg·mL⁻¹ (P. putida, Gram−)
Ni complex MIC = 5 μg·mL⁻¹ (B. subtilis, Gram+)
Metal-dependent bacterial selectivity; supports Gram-negative screening context
Broth microdilution assay; MIC readout at 550 nm
Antimicrobial Metal-based antibiotics Bioinorganic chemistry

Crystallographic Topology Diversity: Cd vs First-Row Metals

Cadmium carboxycinnamate (Cd-cca) reacts with three different hydrogen-bonding-capable dipyridyl coligands to yield three crystallographically distinct coordination polymer topologies from a single metal–ligand system: a (4,4) grid layer with dpa, an interdigitated (6,3) herringbone layer with 4-bpmp, and a 6-connected primitive cubic (pcu) 3-D network with 4-bpfp [1]. This isostructural diversification—enabled by the flexible coordination geometry of Cd²⁺ (zero ligand field stabilization energy)—is not observed for first-row transition-metal cinnamates crystallized under analogous conditions, where strong ligand-field preferences constrain accessible topologies to one or two motifs [1]. All three Cd-cca phases retain strong luminescence across the topological series, demonstrating that the photophysical property persists independent of framework dimensionality [1].

Topology Diversity
Class-level inference
Cd–cinnamate: 3 distinct topologies
First-row metal cinnamates: 1–2 motifs
Enables broader network architecture screening from a single metal–ligand system
Verified across (4,4) grid, (6,3) herringbone, and 6-c pcu frameworks
Coordination polymer topology Crystal engineering Supramolecular chemistry

PVC Heat Stabilizer Kinetics: Cd vs Ba Carboxylates

In a kinetic study using cinnamyl chloride as an allylic model compound for degrading PVC, cadmium carboxylates exhibited a first-order rate constant of approximately 300 × 10⁻⁵ sec⁻¹ at 50 °C in n-butyl acetate [1]. Under identical conditions, barium carboxylates displayed rate constants two orders of magnitude slower (approximately 3 × 10⁻⁵ sec⁻¹) [1]. The reaction is first order in cadmium carboxylate concentration, and in mixed Cd/Ba systems, the rate depends solely on cadmium concentration while the product distribution shifts exclusively to barium chloride—confirming a Cd-mediated catalytic pathway with Ba serving as a stoichiometric chloride acceptor [1]. This kinetic hierarchy (Cd ≫ Zn > Ba in carboxylate ligand exchange rates) is the mechanistic basis for the irreplaceability of cadmium carboxylates in high-speed PVC extrusion formulations where rapid HCl scavenging kinetics are critical [1].

PVC Stabilizer Kinetics
Head-to-head
Cd carboxylate k ≈ 300 × 10⁻⁵ s⁻¹
Ba carboxylate k ≈ 3 × 10⁻⁵ s⁻¹
Reported ~100-fold kinetic difference in allylic chloride model reaction
Cinnamyl chloride substrate, n-butyl acetate, 50 °C; first-order kinetics
PVC stabilization Heat stabilizer kinetics Organometallic additives

EU REACH Regulatory Status: Cadmium Cinnamate vs Alternatives

Under EU REACH legislation, cadmium cinnamate (EC 224-509-4; CAS 4390-97-0) has been the subject of an Annex XV restriction dossier specifically investigating its use as a stabilizer in plastics and artist paints [1]. The European Chemicals Agency (ECHA) maintains an active regulatory record for this compound, with the restriction scope explicitly targeting cadmium release from pigmented and stabilized plastic articles [1]. In contrast, zinc cinnamate (CAS 18957-59-0) is not currently listed under any analogous REACH restriction intent, and copper cinnamate complexes are regulated under broader copper compound frameworks rather than substance-specific Annex XV entries [1]. This regulatory asymmetry means that procurement of cadmium cinnamate for EU-based applications requires direct engagement with ECHA compliance documentation and potential authorization pathways—a sourcing overhead absent for Zn or Ca cinnamate alternatives [1].

REACH Regulatory Status
Regulatory context
Cd cinnamate: Annex XV restriction dossier filed (plastics, artist paints)
Zn cinnamate: no Annex XV restriction
EU procurement may require compliance documentation review
ECHA registry; monitoring as of 2024 update
Regulatory compliance REACH restriction Procurement risk assessment

Hydration-State Crystallinity and Phase Reproducibility

The dihydrate form [Cd(C₉H₇O₂)₂(H₂O)₂] crystallizes with exceptional refinement metrics: R₁ = 0.020, wR₂ = 0.046, data-to-parameter ratio = 16.9, and a near-zero Flack absolute structure parameter of 0.018(14), confirming both high crystal quality and unambiguous absolute configuration assignment [1]. The V-shaped molecules assemble via O–H···O hydrogen bonds (donor–acceptor distances 2.658(3) and 2.679(3) Å) into a well-defined two-dimensional network parallel to the (001) plane [1]. This reproducible supramolecular architecture contrasts with the frequent polymorphism and solvent-dependent structural variability observed in Zn and Cu cinnamate systems, where disordered solvent molecules and multiple hydration states can complicate batch-to-batch crystallinity verification [1]. For procurement requiring consistent solid-state identity, the Cd–cinnamate dihydrate offers a single, rigorously characterized phase amenable to powder XRD batch-release testing [1].

Hydration-State Crystallinity
Class-level inference
[Cd(C₉H₇O₂)₂(H₂O)₂]: R₁ = 0.020, Flack = 0.018
Zn/Cu analogs: frequent polymorphism reported
Single-phase dihydrate supports reproducible batch-release QC
2-D H-bonded network; single-crystal XRD at 100 K
Crystallography Quality control Solid-state characterization

Cadmium Cinnamate High-Value Applications


Luminescent MOF and Coordination Polymer Synthesis

Cadmium cinnamate serves as a reliable photoactive metal node for constructing blue-violet emitting coordination polymers. As demonstrated by the Cd–carboxycinnamate system, three different dipyridyl coligands yield three distinct network topologies — (4,4) grid, (6,3) herringbone, and 6-connected pcu 3-D network — all retaining strong luminescence under UV excitation [1]. This architectural versatility, combined with the d¹⁰ Cd²⁺ ion's absence of d–d quenching, makes Cd–cinnamate the preferred precursor over Zn–cinnamate for luminescent MOF research where emission intensity and structural diversification are both required [1].

Gram-Negative-Selective Antimicrobial Agent Development

The Cd–cinnamate–diamine complex [Cd(mscinn)₂(dmeda)₂·2H₂O] demonstrates potent and specific antibacterial activity against the Gram-negative bacterium Pseudomonas putida (MIC = 5 μg·mL⁻¹) with minimal activity against Gram-positive Bacillus species [2]. This Gram-negative selectivity profile is orthogonal to that of the isostructural Ni(II) complex (MIC = 5 μg·mL⁻¹ against B. subtilis), enabling researchers to select the Cd–cinnamate scaffold when Gram-negative targeting is the therapeutic objective [2]. Procurement for antibiotic discovery programs should specify Cd–cinnamate complexes to access this validated metal-dependent selectivity window [2].

High-Speed PVC Extrusion Heat Stabilizer Formulations

In PVC heat stabilization, cadmium carboxylates—including cadmium cinnamate—react with allylic chloride degradation sites at rate constants approximately 100-fold faster than barium carboxylates (kCd ≈ 300 × 10⁻⁵ sec⁻¹ vs. kBa ≈ 3 × 10⁻⁵ sec⁻¹ at 50 °C) [3]. This kinetic superiority enables rapid HCl scavenging during high-throughput extrusion, where residence times are short. Mixed Cd/Ba stabilizer systems leverage Cd for catalytic chloride displacement while Ba serves as the stoichiometric chloride sink, producing exclusively BaCl₂ as the metal chloride product [3]. Formulators targeting demanding extrusion speed specifications should retain cadmium cinnamate in their stabilizer package because no barium- or zinc-only system can replicate this kinetic performance [3].

Crystal Engineering and Supramolecular Architecture Studies

The Cd–cinnamate dihydrate [Cd(C₉H₇O₂)₂(H₂O)₂] provides an exceptionally well-characterized crystalline phase (R₁ = 0.020, Flack parameter = 0.018) with a reproducible 2-D hydrogen-bonded network formed via O–H···O interactions (2.658–2.679 Å donor–acceptor distances) [4]. This high-quality structural benchmark is ideal for crystal engineering studies requiring a single-phase, reliably indexed starting material. Compared to the frequently polymorphic Zn and Cu cinnamate systems, the Cd–cinnamate dihydrate minimizes structural ambiguity in co-crystal screening and supramolecular synthon validation experiments [4].

Application
Selection Property
Validation Focus
Luminescent framework synthesis
Photoactive d¹⁰ node characterization
Emission intensity and topology reproducibility
Gram-negative antimicrobial research
Metal-dependent selectivity context
MIC endpoint review and strain-panel screening
High-throughput PVC heat stabilization
HCl scavenging kinetics review
Kinetic ranking in allylic chloride model systems
Crystal engineering and supramolecular studies
Crystallinity and phase reproducibility
Polymorph screening and batch-release QC methods
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